molecular formula C12H17NO2S B3267421 (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide CAS No. 450368-91-9

(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide

Cat. No.: B3267421
CAS No.: 450368-91-9
M. Wt: 239.34 g/mol
InChI Key: ZBJWOWWTRIHEFC-JLHYYAGUSA-N
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Description

(NE)-2-Methyl-N-(1-phenylethylidene)propane-2-sulfonamide is a sulfonamide derivative featuring a 1-phenylethylidene imine group and a tert-butyl sulfonamide moiety. The sulfinamide analog is synthesized via a ruthenium-catalyzed reaction with 96% yield under optimized conditions (50°C, 2 hours in isopropyl alcohol), achieving high diastereoselectivity . The sulfonamide group (SO₂NH) in the target compound likely confers greater acidity and hydrolytic stability compared to sulfinamides (SONH), influencing its applications in asymmetric catalysis or medicinal chemistry.

Properties

IUPAC Name

(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-10(11-8-6-5-7-9-11)13-16(14,15)12(2,3)4/h5-9H,1-4H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWOWWTRIHEFC-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)(=O)C(C)(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\S(=O)(=O)C(C)(C)C)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with 1-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylethylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study enzyme interactions or cellular processes.

    Medicine: Potential therapeutic applications due to its sulfonamide structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide likely involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The phenylethylidene moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents LogP PSA (Ų) Synthesis Yield
(NE)-2-Methyl-N-(1-phenylethylidene)propane-2-sulfonamide Sulfonamide 1-Phenylethylidene, tert-butyl N/A N/A N/A
(S)-2-Methyl-N-(1-phenylethylidene)propane-2-sulfinamide Sulfinamide 1-Phenylethylidene, tert-butyl 2.41 26.02 96%
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide Azide groups, tosyl N/A N/A "Good yield"
2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide Sulfonamide Piperidine, isopropylphenoxy N/A N/A N/A

Key Observations :

  • Steric Hindrance : The tert-butyl group in the target compound and its sulfinamide analog introduces significant steric bulk, which may impede nucleophilic attacks or influence stereoselectivity .
  • Functional Group Diversity : The azide-bearing sulfonamide in highlights the versatility of sulfonamides in accommodating reactive groups, though azides pose safety risks (e.g., explosive tendencies).

Key Comparisons :

  • Catalytic Systems : The sulfinamide analog employs a Ru(II) catalyst for stereoselective synthesis , whereas fluorenylidene sulfonamides rely on BF₃-mediated carbocation intermediates .
  • Functionalization : Bromination in and azide substitution in demonstrate the adaptability of sulfonamide frameworks for further derivatization.

Biological Activity

(NH)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of sulfonamides that have been extensively studied for their pharmacological properties, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, which are primarily attributed to their ability to inhibit bacterial folic acid synthesis. This mechanism involves the competitive inhibition of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. Studies have shown that various sulfonamide derivatives exhibit significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

In vitro assays have demonstrated that (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide exhibits potent antibacterial effects, comparable to established sulfonamides like sulfamethoxazole and sulfadiazine. The compound's structure allows it to effectively mimic para-aminobenzoic acid (PABA), thereby disrupting bacterial growth .

Anti-inflammatory Effects

Recent research has also highlighted the anti-inflammatory potential of this sulfonamide derivative. In a study evaluating a series of sulfonamide compounds, this compound displayed significant anti-inflammatory activity with an IC50 value indicating its potency . The compound's efficacy in reducing inflammation suggests its potential use in treating inflammatory diseases.

Table 1: Biological Activity Summary of this compound

Activity TypeMechanism of ActionEfficacy (IC50)
AntimicrobialInhibition of dihydropteroate synthetaseComparable to sulfamethoxazole
Anti-inflammatoryInhibition of pro-inflammatory cytokinesIC50: 110 μg/mL

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various sulfonamide derivatives found that this compound was effective against multiple bacterial strains. The compound was tested against clinical isolates and demonstrated a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized a series of sulfonamide derivatives and evaluated their anti-inflammatory properties through in vitro assays. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its therapeutic potential in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide
Reactant of Route 2
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(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide

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